molecular formula C23H31BO2 B3327926 (9,9-Dipentylfluoren-2-yl)boronic acid CAS No. 400607-33-2

(9,9-Dipentylfluoren-2-yl)boronic acid

Cat. No.: B3327926
CAS No.: 400607-33-2
M. Wt: 350.3 g/mol
InChI Key: VCMFLHIBNVHQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9,9-Dipentylfluoren-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with two pentyl groups at the 9-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dipentylfluoren-2-yl)boronic acid typically involves the borylation of a fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for various functional groups .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (9,9-Dipentylfluoren-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Chan-Lam Coupling: Produces aryl ethers or aryl amines.

Mechanism of Action

The mechanism of action of (9,9-Dipentylfluoren-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new bonds. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate ester transfers its organic group to the palladium center .

Comparison with Similar Compounds

Uniqueness: (9,9-Dipentylfluoren-2-yl)boronic acid is unique due to its specific alkyl substitution, which imparts distinct solubility and electronic properties. These properties make it particularly suitable for applications in materials science and organic electronics .

Properties

IUPAC Name

(9,9-dipentylfluoren-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFLHIBNVHQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCC)CCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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